Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic compounds known as triazolopyrimidines, which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . These types of compounds are known for their wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as triazolopyrimidines are typically synthesized via the reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. The molecule also contains a bromophenyl group, a methylthio group, and a carboxylate group .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Derivatives
Research has demonstrated the synthesis of structurally related analogs through multi-component condensation reactions, highlighting their potential utility in medicinal chemistry and drug design. For instance, compounds synthesized from similar triazolopyrimidine scaffolds have been evaluated for their tuberculostatic activity, suggesting a method for the development of new antituberculous agents (Titova et al., 2019). This highlights the versatility of the triazolopyrimidine core in synthesizing compounds with potential biological activity.
Antiviral Potential
Derivatives of triazolopyrimidine have shown promising results in inhibiting viral RNA polymerase, a crucial enzyme for viral replication. One study reported the synthesis of triazolopyrimidine derivatives and identified compounds with the ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, showcasing the antiviral potential of these compounds (Massari et al., 2017).
Antimicrobial Properties
The synthesis and characterization of organotin(IV) derivatives of triazolopyrimidine compounds have been explored, revealing in vitro antimicrobial activity against Gram-positive bacteria. This research provides insights into the potential application of these compounds in addressing bacterial infections (Ruisi et al., 2010).
Supramolecular Chemistry
Studies have also focused on the crystal structure and supramolecular interactions of triazolopyrimidine derivatives. These investigations provide valuable information on the molecular arrangements and potential for forming stable crystal structures, which is essential for the development of pharmaceutical agents (Boechat et al., 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with pyrazolo[1,2,4]triazolo[1,5-a]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2 . This suggests that the compound may interact with CDK2, inhibiting its activity and thus disrupting the cell cycle progression.
Biochemical Pathways
The inhibition of cdk2 can lead to the disruption of the cell cycle, particularly the transition from the g1 phase to the s phase . This can result in the inhibition of cell proliferation, which is a desirable effect in the treatment of cancer.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This suggests that the compound may induce cell death in cancer cells, contributing to its potential anti-cancer effects.
Eigenschaften
IUPAC Name |
methyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2S/c1-8-11(13(21)22-2)12(9-5-4-6-10(16)7-9)20-14(17-8)18-15(19-20)23-3/h4-7,12H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYSTVRCMXXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.